molecular formula C7H14Cl2N2O2 B12446757 Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride

Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride

Cat. No.: B12446757
M. Wt: 229.10 g/mol
InChI Key: SVLXXPTVOWLLEY-UHFFFAOYSA-N
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Description

Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride is a heterocyclic compound with a unique structure that includes a pyridine ring fused to an oxazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride can be achieved through various synthetic routes. One common method involves the reaction of secondary amides with acyl chlorides in the presence of an iridium catalyst. This one-pot reaction is efficient and yields the desired product under mild conditions . Another method involves the use of combustion-derived bismuth oxide to react with various alkyl halides .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes that ensure high yield and purity. The use of reusable catalysts and mild reaction conditions is preferred to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in hepatocellular carcinoma cells by targeting the NF-κB signaling pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to programmed cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride is unique due to its specific ring fusion and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. Its ability to target specific signaling pathways, such as NF-κB, also sets it apart from other similar compounds.

Properties

Molecular Formula

C7H14Cl2N2O2

Molecular Weight

229.10 g/mol

IUPAC Name

4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one;dihydrochloride

InChI

InChI=1S/C7H12N2O2.2ClH/c10-7-4-11-6-1-2-8-3-5(6)9-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H

InChI Key

SVLXXPTVOWLLEY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1OCC(=O)N2.Cl.Cl

Origin of Product

United States

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